tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate
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Overview
Description
tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
The synthesis of tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The resulting tricyclic indole can then be further modified to introduce the tert-butyl and amino groups.
Chemical Reactions Analysis
tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole ring, which is rich in π-electrons.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- Indolo[2,3-b]quinoxalines
These compounds share structural similarities but differ in their specific functional groups and biological activities. tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate is unique due to its specific tert-butyl and amino substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
tert-butyl 8-aminopyrido[4,3-b]indole-5-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-16(2,3)21-15(20)19-13-5-4-10(17)8-11(13)12-9-18-7-6-14(12)19/h4-9H,17H2,1-3H3 |
InChI Key |
XHXSJCVVNJIUFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C3=C1C=CN=C3 |
Origin of Product |
United States |
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